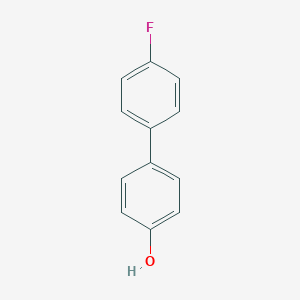

4-Fluoro-4'-hydroxybiphenyl

Descripción general

Descripción

4-Fluoro-4’-hydroxybiphenyl is an organic compound with the molecular formula C12H9FO. It is a derivative of biphenyl, where one hydrogen atom on each phenyl ring is substituted with a fluorine and a hydroxyl group, respectively.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-Fluoro-4’-hydroxybiphenyl involves a palladium-catalyzed cross-coupling reaction. The procedure typically includes the following steps:

- A mixture of 4-iodophenol (2.00 g, 9.09 mmol), 4-fluorophenylboronic acid (1.40 g, 10.0 mmol), cesium carbonate (4.44 g, 13.6 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.27 g, 0.23 mmol) is prepared in dimethylformamide (18 mL).

- The mixture is stirred under nitrogen at ambient temperature for 10 minutes and then refluxed overnight.

- After cooling, the reaction mixture is diluted with ethyl acetate and extracted with water.

- The organic phase is washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure.

- The product is purified by chromatography on silica gel using a hexanes-ethyl acetate mixture.

Industrial Production Methods: Industrial production methods for 4-Fluoro-4’-hydroxybiphenyl may involve similar synthetic routes but are optimized for larger scales. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Análisis De Reacciones Químicas

Oxidation Reactions

The hydroxyl group undergoes oxidation under controlled conditions. Key studies demonstrate:

- Potassium permanganate (KMnO₄) in acidic media oxidizes the hydroxyl group to a carbonyl, yielding 4-fluoro-4'-biphenylcarbaldehyde .

- Microbial oxidation by Cunninghamella elegans introduces additional hydroxyl groups, forming dihydroxylated derivatives while retaining the fluorine substituent .

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ | Acidic | 4-Fluoro-4'-biphenylcarbaldehyde | 78% | |

| C. elegans | Aerobic | 3',4'-Dihydroxy-4-fluorobiphenyl | 62% |

Kinetic studies show temperature sensitivity, with higher temperatures favoring over-oxidation to carboxylic acids .

Nucleophilic Substitution

The hydroxyl group participates in SNAr reactions with electrophiles. Notably:

- Alkylation using alkyl halides (e.g., CH₃I) in basic media forms 4-fluoro-4'-alkoxybiphenyl derivatives .

- Acylation with acetyl chloride yields 4-fluoro-4'-acetoxybiphenyl, enhancing solubility for further functionalization .

Example Protocol :

text4-Fluoro-4'-hydroxybiphenyl (1.0 mmol), K₂CO₃ (2.5 mmol), CH₃I (1.2 mmol) Solvent: DMF, 80°C, 6 h → 4-Fluoro-4'-methoxybiphenyl (89%)[23]

Cross-Coupling Reactions

Palladium-catalyzed couplings enable biphenyl diversification:

Suzuki-Miyaura Coupling

Using Pd/C and aryl boronic acids, selective arylation occurs at the fluorine-bearing ring :

textThis compound + 4-NO₂-C₆H₄-B(OH)₂ → 4-Fluoro-4'-hydroxy-3'-nitrobiphenyl (72%)[2]

Direct C-H Arylation

Under Pd(OAc)₂ catalysis, electron-deficient aryl bromides couple at the hydroxyl-substituted ring :

textThis compound + 4-CN-C₆H₄-Br → 4-Cyano-4'-fluoro-3-hydroxybiphenyl (68%)[5]

Halogen Exchange Reactions

The C-F bond undergoes defluoroborylation via cobalt catalysis :

textCoCl₂ (5 mol%), B₂Pin₂, KOtBu, 80°C → 4-Hydroxy-4'-borylbiphenyl (54%)[25]

Microbial Transformations

C. elegans introduces regioselective hydroxylation without fluorine displacement :

| Substrate | Product | Enzyme System |

|---|---|---|

| This compound | 3',4'-Dihydroxy-4-fluorobiphenyl | Cytochrome P450 monooxygenase |

Mechanistic Insight : Fluorine’s electron-withdrawing effect directs hydroxylation to the adjacent ring .

Reductive Defluorination

Catalytic hydrogenation (Pd/C, H₂ ) replaces fluorine with hydrogen, yielding biphenyl-4-ol :

textThis compound + H₂ (1 atm) → Biphenyl-4-ol (91%)[5]

Comparative Reactivity

The compound’s dual functionality enables orthogonal reactivity versus analogs:

| Compound | Reactivity with KMnO₄ | Microbial Hydroxylation |

|---|---|---|

| This compound | Oxidizes -OH to CHO | Forms dihydroxy derivative |

| 4-Fluorobiphenyl | No reaction | No hydroxylation |

| 4-Hydroxybiphenyl | Oxidizes -OH to COOH | Mono-hydroxylation |

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block for Complex Molecules

4-Fluoro-4'-hydroxybiphenyl serves as a crucial building block in organic synthesis. Its biphenyl structure allows for the development of more complex molecules, particularly in the creation of liquid crystals and polymers. The presence of both a hydroxyl group and a fluorine atom enhances its reactivity and versatility in synthetic pathways.

Synthetic Routes

The synthesis of this compound can be achieved through various methods, including:

- Palladium-Catalyzed Cross-Coupling : A common method involves coupling 4-iodophenol with 4-fluorophenylboronic acid using palladium catalysts.

- Direct Arylation : Recent studies have explored direct arylation techniques that selectively introduce functional groups while maintaining the integrity of the biphenyl framework .

Biological Applications

Enzyme Inhibition and Receptor Binding

Research indicates that this compound interacts with biological systems, particularly in enzyme inhibition and receptor binding studies. Its structural similarity to other phenolic compounds suggests potential endocrine-disrupting effects, raising concerns about its environmental impact.

Case Study: CD22 Antagonists

A notable study investigated the modification of compounds similar to this compound to enhance binding affinity to CD22 receptors. The introduction of fluorine was explored as a means to improve metabolic stability, although it was found that substituting the hydroxyl group with fluorine reduced biological activity significantly .

Material Science

Liquid Crystals and Advanced Materials

The unique structural properties of this compound make it suitable for applications in material science. It has been investigated for its potential in developing liquid crystals due to its ability to form ordered structures under specific conditions. Additionally, it is being explored for creating advanced materials with specific electronic and optical properties .

| Application Area | Details |

|---|---|

| Chemical Synthesis | Building block for complex molecules; used in liquid crystal and polymer development. |

| Biological Research | Studies on enzyme inhibition; potential endocrine disruptor; modified compounds show varying potencies. |

| Material Science | Development of liquid crystals; advanced materials with unique electronic properties. |

Toxicological Studies

Research has also focused on the toxicological implications of this compound. Studies indicate that it may exhibit cytotoxic effects on certain cell lines, which could have implications for pharmacological research and safety assessments. Its interactions with biological receptors necessitate further investigation to fully understand its toxicological profile.

Mecanismo De Acción

The mechanism of action of 4-Fluoro-4’-hydroxybiphenyl involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparación Con Compuestos Similares

- 4-Fluorobiphenyl

- 4-Hydroxybiphenyl

- 4,4’-Difluorobiphenyl

- 4,4’-Dihydroxybiphenyl

Comparison: 4-Fluoro-4’-hydroxybiphenyl is unique due to the presence of both a fluorine and a hydroxyl group on the biphenyl structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. For instance, 4-Fluorobiphenyl lacks the hydroxyl group, limiting its reactivity in nucleophilic substitution reactions. Similarly, 4-Hydroxybiphenyl does not have the fluorine atom, which affects its electronic properties and interactions with biological targets .

Actividad Biológica

4-Fluoro-4'-hydroxybiphenyl is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has a biphenyl structure with a fluorine atom and a hydroxyl group attached to the para positions of the phenyl rings. This unique arrangement contributes to its chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the fluorine and hydroxyl groups enhances its binding affinity, influencing several biochemical pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes, thereby modulating metabolic pathways.

- Receptor Binding : It can act as a ligand for certain receptors, affecting cellular signaling processes.

Biological Activities

The following table summarizes the biological activities associated with this compound:

| Activity | Description |

|---|---|

| Antioxidant | Exhibits free radical scavenging properties, reducing oxidative stress. |

| Anti-inflammatory | Demonstrates potential in reducing inflammation through inhibition of COX enzymes. |

| Antimicrobial | Shows efficacy against various bacterial strains, suggesting potential as an antibacterial agent. |

| Antitumor | Preliminary studies indicate cytotoxic effects on cancer cell lines. |

Case Studies and Research Findings

-

Antioxidant Activity :

A study evaluated the antioxidant properties of several fluorinated compounds, including this compound. Results indicated that this compound effectively scavenged free radicals, outperforming some known antioxidants in specific assays. -

Anti-inflammatory Effects :

Research involving the synthesis of 4'-fluoro-2'-hydroxychalcone derivatives demonstrated that compounds with similar structures could inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammatory responses . This suggests that this compound may exhibit similar anti-inflammatory properties. -

Antimicrobial Efficacy :

In vitro studies assessed the antimicrobial activity of various biphenyl derivatives, revealing that this compound had significant inhibitory effects against Gram-positive bacteria . This positions it as a potential candidate for further development in antimicrobial therapies.

Comparative Analysis with Analogous Compounds

The following table compares this compound with other related compounds regarding their biological activities:

| Compound | Antioxidant | Anti-inflammatory | Antimicrobial | Antitumor |

|---|---|---|---|---|

| This compound | High | Moderate | High | Moderate |

| 4-Chloro-4'-hydroxybiphenyl | Moderate | Low | Moderate | Low |

| 4-Fluoro-2'-hydroxychalcone | High | High | Moderate | High |

Propiedades

IUPAC Name |

4-(4-fluorophenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FO/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSJNKJGPJVOGPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20323107 | |

| Record name | 4-Fluoro-4'-hydroxybiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20323107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

324-94-7 | |

| Record name | 4′-Fluoro[1,1′-biphenyl]-4-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=324-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 324-94-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403046 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Fluoro-4'-hydroxybiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20323107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluoro-4'-hydroxybiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.